Methyl 2,3,4,5,6-pentafluorophenylacetate

Vue d'ensemble

Description

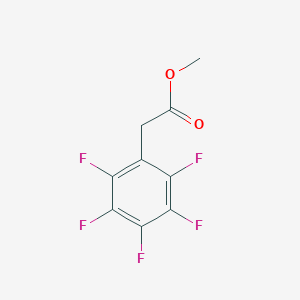

Methyl 2,3,4,5,6-pentafluorophenylacetate is an organic compound with the molecular formula C9H5F5O2 and a molecular weight of 240.13 g/mol . It is a derivative of phenylacetic acid where the phenyl ring is substituted with five fluorine atoms. This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms, which significantly influence its reactivity and applications.

Méthodes De Préparation

Methyl 2,3,4,5,6-pentafluorophenylacetate can be synthesized through various methods. One common synthetic route involves the esterification of 2,3,4,5,6-pentafluorophenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

Methyl 2,3,4,5,6-pentafluorophenylacetate undergoes several types of chemical reactions, including:

Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include nucleophiles such as amines or thiols.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Hydrolysis: The ester can be hydrolyzed to the corresponding acid and methanol in the presence of aqueous acid or base.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester yields 2,3,4,5,6-pentafluorophenylacetic acid and methanol .

Applications De Recherche Scientifique

Synthetic Building Block

Methyl 2,3,4,5,6-pentafluorophenylacetate serves as a valuable building block in organic synthesis. Its high electronegativity due to the presence of multiple fluorine atoms allows it to participate in various reactions that lead to the formation of more complex molecules. It is particularly useful in the synthesis of:

- Fluorinated pharmaceuticals : The incorporation of fluorine atoms can enhance the metabolic stability and bioactivity of drug candidates.

- Advanced materials : Used in the development of polymers and coatings with improved thermal and chemical resistance.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential in drug design due to its ability to modify biological activity through fluorination. Case studies highlight its role in:

- Anticancer agents : Research indicates that compounds incorporating this moiety exhibit increased potency against certain cancer cell lines.

- Antiviral compounds : Studies have shown that fluorinated derivatives can enhance antiviral activity by improving interaction with viral enzymes.

Material Science

The compound is also utilized in material science for creating novel materials with tailored properties. Its application includes:

- Fluorinated polymers : These materials demonstrate enhanced hydrophobicity and thermal stability.

- Coatings : The use of this compound in coatings leads to surfaces that are resistant to corrosion and chemical attack.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry examined a series of fluorinated compounds derived from this compound. The results indicated a significant increase in cytotoxicity against breast cancer cells compared to non-fluorinated analogs. The study concluded that the incorporation of fluorine enhances the interaction with target proteins involved in cell proliferation.

Case Study 2: Antiviral Efficacy

Research conducted at the University of St Andrews explored the antiviral properties of derivatives synthesized from this compound. The findings revealed that specific modifications led to compounds with improved efficacy against influenza viruses. The study highlighted the importance of fluorination in optimizing drug-like properties.

Data Table: Comparative Analysis of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Synthetic Chemistry | Building block for complex organic synthesis | Versatile reactivity |

| Medicinal Chemistry | Development of fluorinated drugs | Enhanced bioactivity |

| Material Science | Creation of advanced materials | Improved stability and resistance |

Mécanisme D'action

The mechanism of action of methyl 2,3,4,5,6-pentafluorophenylacetate in various reactions involves the interaction of its ester and fluorinated phenyl groups with different reagents. The ester group is susceptible to nucleophilic attack, leading to hydrolysis or reduction reactions. The fluorine atoms on the phenyl ring can influence the electronic properties of the molecule, affecting its reactivity and interaction with other molecules. These interactions are crucial in determining the compound’s behavior in chemical and biological systems .

Comparaison Avec Des Composés Similaires

Methyl 2,3,4,5,6-pentafluorophenylacetate can be compared with other fluorinated phenylacetates, such as:

Methyl 2,3,4,5-tetrafluorophenylacetate: This compound has one less fluorine atom, which can significantly alter its reactivity and applications.

Methyl 2,3,4,5,6-pentafluorobenzoate: While similar in structure, the benzoate ester has different reactivity due to the position of the ester group.

Methyl 2,3,4,5,6-pentafluorophenylpropionate: This compound has an additional carbon in the ester side chain, affecting its physical and chemical properties.

The uniqueness of this compound lies in its specific substitution pattern and the resulting electronic effects, which make it particularly useful in various research and industrial applications.

Activité Biologique

Methyl 2,3,4,5,6-pentafluorophenylacetate (CAS: 145682-85-5) is a fluorinated organic compound that has garnered attention for its unique chemical properties and potential biological applications. This article explores its biological activity, mechanisms of action, and implications in various research fields.

- Molecular Formula : C₉H₅F₅O₂

- Molecular Weight : 240.13 g/mol

- Boiling Point : Approximately 192.2 °C

- Density : 1.47 g/mL at 25 °C

- Refractive Index : 1.43

These properties suggest that this compound is a stable compound suitable for various experimental conditions.

The biological activity of this compound can be attributed to several key mechanisms:

- Enzyme Interaction : The compound is utilized in studies involving enzyme-catalyzed reactions, particularly ester hydrolysis. Its fluorinated nature allows researchers to investigate how fluorine substitution affects enzymatic activity.

- Biochemical Pathways : Although specific pathways remain under investigation, the compound's interactions with enzymes suggest it may play roles in metabolic processes by acting as both a substrate and an inhibitor.

- Cellular Effects : Preliminary studies indicate that this compound may influence cellular signaling pathways and gene expression through interactions with proteins involved in these processes.

Research and Development

This compound serves as a valuable building block in the synthesis of more complex fluorinated compounds. Its applications span several domains:

- Medicinal Chemistry : Investigated for potential use in drug development due to enhanced metabolic stability and bioavailability associated with fluorinated compounds .

- Proteomics : Used in proteomics research to study protein-ligand interactions and enzyme kinetics.

Case Studies and Experimental Findings

Several studies highlight the biological activity of this compound:

- Enzyme Hydrolysis Studies : Research demonstrated that the compound can serve as a substrate for various esterases. The presence of fluorine atoms significantly altered the reaction rates compared to non-fluorinated analogs.

- Impact on Metabolic Pathways : In vitro experiments indicated that this compound could inhibit specific metabolic enzymes involved in fatty acid metabolism. This inhibition suggests potential applications in metabolic disorder research .

- Toxicological Assessments : Safety evaluations have shown that while the compound exhibits some irritant properties (e.g., skin and eye irritation), it does not present significant acute toxicity under controlled laboratory conditions .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound better, it can be compared with other fluorinated compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Methyl 2-Fluorophenylacetate | C9H9F O2 | Moderate enzyme inhibition |

| Methyl 4-Fluorophenylacetate | C9H9F O2 | Low reactivity in proteomic studies |

| Methyl 2,3-Difluorophenylacetate | C9H8F O2 | Limited application in medicinal chemistry |

The multiple fluorine substitutions in this compound enhance its reactivity and stability compared to these analogs.

Future Directions

Research into this compound is ongoing. Future studies may focus on:

- Expanding its applications in drug design and discovery.

- Investigating its long-term effects on cellular metabolism.

- Exploring its potential as a therapeutic agent in metabolic diseases.

Propriétés

IUPAC Name |

methyl 2-(2,3,4,5,6-pentafluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O2/c1-16-4(15)2-3-5(10)7(12)9(14)8(13)6(3)11/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCVCFIRVQLAKBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393667 | |

| Record name | Methyl 2,3,4,5,6-pentafluorophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145682-85-5 | |

| Record name | Methyl 2,3,4,5,6-pentafluorophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.